4,5-Dimethoxy-2-nitrobenzoic acid 4,5-Dimethoxy-2-nitrobenzoic acid 4,5-Dimethoxy-2-nitrobenzoic acid is a nitroaromatic compound.

Brand Name: Vulcanchem
CAS No.: 4998-07-6
VCID: VC20747366
InChI: InChI=1S/C9H9NO6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3,(H,11,12)
SMILES: COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OC
Molecular Formula: C9H9NO6
Molecular Weight: 227.17 g/mol

4,5-Dimethoxy-2-nitrobenzoic acid

CAS No.: 4998-07-6

VCID: VC20747366

Molecular Formula: C9H9NO6

Molecular Weight: 227.17 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dimethoxy-2-nitrobenzoic acid - 4998-07-6

Description

What is 4,5-Dimethoxy-2-nitrobenzoic Acid?

4,5-Dimethoxy-2-nitrobenzoic acid is a nitroaromatic compound with the molecular formula C9H9NO6C_9H_9NO_6
and a molecular weight of 227.17 . It is also known by other names such as 6-nitroveratric acid and 3,4-dimethoxy-6-nitrobenzoic acid . The compound appears as a yellow crystalline powder and is soluble in DMSO and methanol but insoluble in water .

Chemical Properties

  • CAS Number: 4998-07-6

  • Molecular Formula: C9H9NO6C_9H_9NO_6

  • Molecular Weight: 227.17

  • Color: Yellow

  • Form: Crystalline Powder

  • Melting Point: 195-197 °C or 192-195 °C

  • Boiling Point: 368.87°C (rough estimate)

  • Density: 1.4777 (rough estimate)

  • Refractive Index: 1.5800 (estimate)

  • Solubility: Insoluble in water, soluble in DMSO and methanol; soluble in hot 1mol/L NaOH (almost transparency)

Synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid

4,5-Dimethoxy-2-nitrobenzoic acid can be synthesized from 3,4-dimethoxy-6-nitrobenzaldehyde. The aldehyde is reacted in a mixture of water and methanol with acetic acid, and 30% hydrogen peroxide. Sodium chlorite is added to this mixture, and the reaction is stirred while warming to about 50°C. After completion, sodium bisulfite is added to quench the reaction. The solvent is then evaporated, and the residue is dissolved in a sodium hydroxide solution. After filtration, sulfuric acid is added to precipitate the product, which is then filtered and dried to obtain 4,5-Dimethoxy-2-nitrobenzoic acid with a reported yield of 93% and a purity of 99.5% by high-performance liquid chromatography .

Uses of 4,5-Dimethoxy-2-nitrobenzoic acid

4,5-Dimethoxy-2-nitrobenzoic acid is used in chemical synthesis. Specifically, it has been used in the synthesis of 4,5-dimethoxy-2-nitrobenzamide and 6,7-dimethoxyquinazoline derivatives .

Additionally, it reacts with organotin oxides/halides to produce organotin carboxylates in anhydrous toluene. The resulting triorganotin carboxylates are one-dimensional polymers with trigonal bipyramidal geometry in the solid-state, while they exhibit a tetrahedral geometry in solution .

Research Findings

4,5-Dimethoxy-2-nitrobenzoic acid derivatives have been investigated for their potential in treating central nervous system (CNS) diseases . In one study, several 4,5-dimethoxy-2-nitrobenzohydrazide derivatives were synthesized and screened for their ability to scavenge free radicals and inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. Some derivatives exhibited potent antioxidant properties, comparable to or more effective than ascorbic acid, resveratrol, and trolox .

CAS No. 4998-07-6
Product Name 4,5-Dimethoxy-2-nitrobenzoic acid
Molecular Formula C9H9NO6
Molecular Weight 227.17 g/mol
IUPAC Name 4,5-dimethoxy-2-nitrobenzoic acid
Standard InChI InChI=1S/C9H9NO6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3,(H,11,12)
Standard InChIKey WWCMFGBGMJAJRX-UHFFFAOYSA-N
SMILES COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OC
Canonical SMILES COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OC
Solubility 0.18 M
Synonyms 6-Nitro-veratric Acid; 2-Nitro-4,5-dimethoxybenzoic Acid; 6-Nitroveratric Acid;
PubChem Compound 78690
Last Modified Sep 14 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator